Home > Products > Screening Compounds P102609 > 1-Phenyl-1,2-dihydroisoquinoline
1-Phenyl-1,2-dihydroisoquinoline - 134021-15-1

1-Phenyl-1,2-dihydroisoquinoline

Catalog Number: EVT-1197516
CAS Number: 134021-15-1
Molecular Formula: C15H13N
Molecular Weight: 207.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications in Various Fields

Antiallergic Activity

1-Phenylisoquinolines have demonstrated potential as antiallergic agents. Compounds in this series inhibited antigen-induced wheal formation and histamine release, suggesting their use in treating allergic reactions1.

Antifertility Effects

The search for nonsteroidal antifertility agents led to the discovery of 1-phenyl-2-phenethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as an active compound in rats. Despite most analogs being estrogens, some impeded estrogens showed antifertility effects without the associated estrogenicity2.

Antitumor Properties

Isoquinoline derivatives have been synthesized for use as nonleaving ligands in cis-platinum(II) antitumor complexes. Some of these complexes exhibited greater potency against murine leukemia cells than cisplatin, a well-known antitumor drug3.

HIV-1 Inhibition

Styrylquinolines have been identified as potent inhibitors of HIV-1 integrase, effectively blocking the replication of HIV-1 in cell culture. The presence of specific substituents on the quinoline and ancillary phenyl ring is essential for their inhibitory potency5.

Adrenoceptor Interactions

1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized and tested for actions at beta adrenoceptors. These compounds exhibited weak partial agonist activity, suggesting a different binding mode from natural catecholamines7.

  • Compound Description: This compound arises from reacting 3-Methylisoquinoline with phenyllithium and substituted alkyl benzoates. [, ]
  • Relevance: This compound shares the core 1-Phenyl-1,2-dihydroisoquinoline structure but with an additional benzoyl group at the 2-position and a methyl group at the 3-position. This highlights the reactivity of the 1,2-dihydroisoquinoline scaffold towards further functionalization. [, ]

3-Phenacylisoquinolines

  • Compound Description: These compounds are synthesized by reacting 3-Methylisoquinoline with lithium isopropylcyclohexylamide and substituted alkyl benzoates. [, ]
  • Relevance: These compounds represent a different regioisomeric outcome compared to the formation of 2-Benzoyl-3-methyl-1-phenyl-1,2-dihydroisoquinoline, with the phenacyl group attached at the 3-position of the isoquinoline core instead of the 2-position. This difference is attributed to the use of a bulkier base (lithium isopropylcyclohexylamide) compared to phenyllithium. [, ]

1-Phenyl-5H-2-benzazepines

  • Compound Description: These compounds are synthesized through the ring expansion of 1-phenyl-1,2-dihydroisoquinolines. [, ]
  • Relevance: The synthesis of 1-Phenyl-5H-2-benzazepines from 1-Phenyl-1,2-dihydroisoquinolines highlights a key structural relationship. The ring expansion transforms the six-membered dihydroisoquinoline ring into a seven-membered benzazepine ring system, showcasing the potential for structural modifications of the core scaffold. [, ]

1-Phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a known NMDA antagonist. It can be synthesized through the hydrogenation of a dihydroisoquinoline derivative. []
  • Relevance: This compound represents a further reduction of 1-Phenyl-1,2-dihydroisoquinoline, with the 3,4-double bond saturated. This modification can significantly alter the compound's biological activity. []

1-Phenyl-3,4-dihydroisoquinoline Derivatives

  • Compound Description: These compounds have shown potential as tubulin polymerization inhibitors, with compound 5n, bearing a 3'-OH and 4'-OCH3 substituted 1-phenyl B-ring, demonstrating optimal bioactivity. []
  • Relevance: This class of compounds is closely related to 1-Phenyl-1,2-dihydroisoquinoline, differing in the position of the double bond within the isoquinoline moiety. This subtle structural change can have significant effects on the compound's pharmacological properties. []

4-Bromo-1,2-dihydroisoquinolines

  • Compound Description: These compounds can be synthesized from ortho-triazolylbenzyl bromides via a rhodium-catalyzed reaction. []
  • Relevance: This group showcases a common synthetic intermediate that can be further functionalized to generate a variety of 1,2-dihydroisoquinoline derivatives, including potentially 1-Phenyl-1,2-dihydroisoquinoline, by utilizing various coupling reactions. []

1-Benzyl-3,4-dihydroisoquinoline (1BnDIQ)

  • Compound Description: This compound is a neurotoxic metabolite of the Parkinson's disease-related neurotoxin 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ). It exhibits greater cytotoxicity in SH-SY5Y neuroblastoma cells compared to 1BnTIQ. []
  • Relevance: While structurally similar to 1-Phenyl-1,2-dihydroisoquinoline in terms of the dihydroisoquinoline core, 1BnDIQ possesses a benzyl group at the 1-position instead of a phenyl group. The comparison of their activities provides insights into the structure-activity relationship of this class of compounds. []

2-(3-Benzamido-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl)benzoic Acids

  • Compound Description: These compounds are precursors to dihydroisoquinoline-naphthyridinones, synthesized by reacting 1-methyl-3,4-dihydroisoquinolines with an azlactone derived from hippuric acid and phthalic anhydride. []
  • Relevance: Although structurally more complex, these compounds share the 3,4-dihydroisoquinoline motif present in 1-Phenyl-1,2-dihydroisoquinoline, highlighting the diverse chemical space accessible from this core structure. The subsequent conversion to naphthyridinones further exemplifies the potential for generating diverse heterocyclic systems through derivatization. []
  • Compound Description: These compounds are synthesized from dihydroisoquinoline-naphthyridinones via reactions with POCl3 under various conditions. []
  • Relevance: These complex structures, while not directly analogous to 1-Phenyl-1,2-dihydroisoquinoline, demonstrate the ability to build diverse polycyclic frameworks by utilizing reactions with dihydroisoquinoline-containing intermediates. []
Classification

1-Phenyl-1,2-dihydroisoquinoline is classified as a dihydroisoquinoline, which is a partially hydrogenated form of isoquinoline. Isoquinolines are nitrogen-containing heterocycles that are often studied for their pharmacological properties. The specific structure of 1-phenyl-1,2-dihydroisoquinoline contributes to its unique chemical behavior and potential therapeutic applications.

Synthesis Analysis

Synthetic Methods

The synthesis of 1-phenyl-1,2-dihydroisoquinoline can be achieved through various methods. One notable approach involves the palladium-catalyzed cascade cyclization of trisubstituted allenamides with arylboronic acids. This method typically includes the following steps:

  1. Preparation of Allenamide: Trisubstituted allenamides are synthesized from readily available propargylamines.
  2. Cyclization Reaction: The allenamide is subjected to a palladium-catalyzed reaction with arylboronic acid in the presence of sodium hydroxide in a solvent mixture (e.g., dioxane and water). The reaction is often conducted at elevated temperatures (around 80 °C) for several hours.
  3. Formation of Dihydroisoquinoline: This reaction proceeds via intramolecular cyclization followed by transmetallation, yielding substituted 1,2-dihydroisoquinolines in moderate to good yields (often around 78%) .

Another method involves the acylation of beta-phenylethylamine with benzoyl chloride, followed by treatment with polyphosphoric acid to yield intermediate compounds that can be further reduced to obtain 1-phenyl-1,2-dihydroisoquinoline .

Molecular Structure Analysis

The molecular structure of 1-phenyl-1,2-dihydroisoquinoline can be described as follows:

  • Molecular Formula: C13_{13}H11_{11}N
  • Molecular Weight: Approximately 195.23 g/mol
  • Structural Features: The compound consists of a phenyl group attached to the nitrogen atom of the dihydroisoquinoline structure. The dihydroisoquinoline core features two fused rings: one aromatic and one saturated.

Structural Data

The structural configuration allows for various stereochemical arrangements due to the presence of chiral centers. Computational studies using Density Functional Theory (DFT) have been employed to analyze the electronic properties and stability of this compound .

Chemical Reactions Analysis

1-Phenyl-1,2-dihydroisoquinoline can participate in several chemical reactions due to its functional groups:

  • Electrophilic Substitution: The aromatic nature of the phenyl group allows for electrophilic aromatic substitution reactions.
  • Nucleophilic Reactions: The nitrogen atom in the dihydroisoquinoline can act as a nucleophile in reactions with electrophiles.

Relevant Parameters

Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts (e.g., palladium salts) to facilitate desired transformations .

Mechanism of Action
  • Antiviral Activity: Some derivatives have shown promising results in antiviral assays, indicating potential pathways involving viral replication inhibition .
  • Enzyme Inhibition: The compound may also inhibit certain enzymes relevant to disease processes, although specific targets remain under investigation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white solid.
  • Melting Point: Reported melting points range from approximately 100 °C to 110 °C depending on purity and synthesis method.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water.

Relevant Data

The chemical stability and reactivity can vary based on substituents on the phenyl ring and environmental conditions (e.g., pH, temperature) .

Applications

1-Phenyl-1,2-dihydroisoquinoline has several scientific applications:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as therapeutic agents against viral infections and other diseases.
  • Chemical Research: Used as a building block in synthetic organic chemistry for developing more complex molecules.

Potential Therapeutic Uses

Research indicates that compounds within this class may possess anti-inflammatory, analgesic, or neuroprotective properties, making them candidates for further drug development .

Introduction to 1-Phenyl-1,2-dihydroisoquinoline

Structural Significance in Heterocyclic Chemistry

1-Phenyl-1,2-dihydroisoquinoline (chemical formula: C₁₅H₁₃N) features a partially saturated isoquinoline scaffold fused to an exocyclic phenyl ring at the C1 position [1] [4]. This architecture integrates several key structural motifs:

  • Conjugated Imine System: The N1-C2 bond exhibits partial double-bond character, enabling tautomerization between imine and enamine forms, which influences reactivity and electronic properties [2] [7].
  • Non-Planar Geometry: X-ray crystallography reveals that the phenyl ring forms a dihedral angle of 45–60° with the dihydroisoquinoline plane, creating a chiral, propeller-like conformation that enhances binding diversity in biological targets [4].
  • Electron-Deficient Heterocycle: The pyridine-like nitrogen acts as a hydrogen bond acceptor, while the fused benzene ring provides a hydrophobic surface, facilitating interactions with biomacromolecules [3] [6].

Table 1: Key Structural Features of 1-Phenyl-1,2-dihydroisoquinoline

FeatureDescriptionFunctional Implication
C1-Phenyl BondDihedral angle: 45–60° with heterocyclic planeCreates topological chirality; enhances target selectivity
N1 EnvironmentBasic nitrogen (pKₐ ~5.14); sp² hybridizationParticipates in hydrogen bonding and salt bridge formation
Bond AlternationDelocalized π-system across C3-C4 and N1-C2 bondsEnables electrophilic addition at C3; tautomerization reactivity
Ring StrainPartially saturated C1-C2 bond relieves aromaticityFacilitates ring-opening reactions and derivatization

This framework serves as a versatile synthon for complex nitrogen-containing heterocycles, enabling access to alkaloid-like architectures through cycloadditions, electrophilic substitutions, and skeletal editing strategies [5] [7].

Historical Context and Discovery Milestones

The chemistry of 1,2-dihydroisoquinolines originated in early 20th-century alkaloid research, with 1-phenyl derivatives emerging as synthetic targets due to their pharmacological potential:

  • Early Syntheses (Pre-2000): Initial routes relied on Pomeranz-Fritsch cyclizations or Bischler-Napieralski reactions, but suffered from low yields and limited substituent tolerance for 1-aryl variants [2] [4].
  • Catalytic Breakthroughs (2006–2014): Wang’s group developed the first efficient silver-catalyzed cyclization (2014), using AgSbF₆ (5 mol%) to activate 2-alkynylaryl aldimines for tandem trifluoromethylation-cyclization at ambient temperature [2]. This method achieved >80% yield for 1-phenyl derivatives bearing electron-donating groups.
  • Pharmacological Validation (2012): Zheng and colleagues synthesized 1-phenyl-3,4-dihydroisoquinoline derivatives and identified compound 5n (3′-hydroxy-4′-methoxy-substituted) as a potent tubulin polymerization inhibitor (IC₅₀ = 11.4 μM), confirming the scaffold’s anticancer relevance via X-ray crystallography and molecular docking [4].

Table 2: Key Milestones in 1-Phenyl-1,2-dihydroisoquinoline Research

YearDevelopmentSignificance
2012Synthesis and tubulin inhibition studies of 1-phenyl-3,4-dihydroisoquinolinesValidated anticancer mechanism; established structure-activity relationships [4]
2014Ag(I)-catalyzed cyclization of 2-alkynylaryl aldiminesEnabled efficient synthesis under mild conditions [2]
2020Palladium-catalyzed cascade cyclization-coupling of allenamidesAchieved polysubstituted derivatives via modular approach [7]
2024Three-component reactions with phosphitesExpanded functional diversity to phosphorus-containing analogs [8]

Role in Natural Product and Alkaloid Biosynthesis

Although 1-phenyl-1,2-dihydroisoquinoline itself is synthetic, its core structure underpins bioactive natural alkaloids and serves as a biosynthetic intermediate:

  • Alkaloid Biosynthesis: The scaffold derives from tyrosine or phenylalanine via dopamine and 4-hydroxyphenylacetaldehyde condensation. Enzymatic modifications (e.g., methylations, oxidations) yield tetrahydroisoquinoline alkaloids like cryptostyline I and jamtine, which exhibit antitumor and antimicrobial activities [2] [3].
  • Bioactive Derivatives: Natural analogs include acetoneberberine (IK-2) and cribrostatin 4, both containing reduced isoquinoline units. These compounds demonstrate nanomolar cytotoxicity against multidrug-resistant cancers by inhibiting efflux transporters like P-glycoprotein (P-gp) [2] [6] [7].
  • Synthetic Mimetics: Structural simplification of complex alkaloids led to drug candidates such as MC70, featuring a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. This compound reverses P-gp-mediated drug resistance at nanomolar concentrations by blocking substrate efflux [6].

Properties

CAS Number

134021-15-1

Product Name

1-Phenyl-1,2-dihydroisoquinoline

IUPAC Name

1-phenyl-1,2-dihydroisoquinoline

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15-16H

InChI Key

FTTYRRRTGNMMHN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.